molecular formula C4H4N2O3 B1305298 5-Hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 37832-55-6

5-Hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1305298
CAS No.: 37832-55-6
M. Wt: 128.09 g/mol
InChI Key: FERCTUUKKXAWIL-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Academic Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the core of a vast class of compounds known as pyrazole derivatives. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to the wide array of biological activities and physical properties its derivatives exhibit. mdpi.commdpi.comnih.gov

In academic and industrial research, pyrazole derivatives are extensively investigated for their therapeutic potential across numerous disease areas. They are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. mdpi.com The versatility of the pyrazole scaffold allows chemists to readily synthesize a large number of derivatives, enabling detailed structure-activity relationship (SAR) studies to optimize their biological effects. nih.gov

Several commercially successful drugs incorporate the pyrazole core, underscoring its importance. For instance, Celecoxib (B62257) is a well-known anti-inflammatory drug, and Rimonabant was developed as an anti-obesity agent. mdpi.com In agriculture, pyrazole-based compounds have been successfully commercialized as insecticides and herbicides. lifechemicals.com Furthermore, their applications extend to materials science, where they are used in the creation of dyes, fluorescent substances, and as ligands in catalysis. lifechemicals.comresearchgate.net The discovery of pyrazole-containing carboxylic acids in a marine sponge has also spurred further investigation into their natural origins and biological functions. lifechemicals.com

Significance of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in Contemporary Chemical Science

While the broader class of pyrazoles is widely celebrated, this compound holds its own significance primarily as a valuable intermediate and structural precursor in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a highly versatile building block for constructing more elaborate molecules.

One of the key roles of this compound is demonstrated in multi-step synthetic pathways. For example, its esterified and N-methylated derivative, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, serves as a crucial starting material in the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine. google.com This process involves the initial formation of the pyrazole ring system, followed by chemical modification of the hydroxyl and carboxylic acid groups to build the final, more complex target molecule. google.com The carboxylic acid moiety itself can be derived from the hydrolysis of its corresponding ester, a common synthetic transformation. google.com

The reactivity of the core structure is also highlighted by research on closely related analogues. For instance, 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is utilized as a key coupling component in the synthesis of novel heterocyclic dyes. researchgate.net This suggests that the this compound scaffold has potential applications in the development of new colorants and functional materials. The presence of the reactive hydroxyl and carboxylic acid groups provides handles for chemists to attach chromophoric systems and tune the electronic properties of the resulting molecules. researchgate.net

In essence, the significance of this compound in modern chemical science lies in its utility as a foundational component. It provides a reliable and adaptable scaffold upon which greater molecular complexity can be built, leading to the development of new compounds for medicinal, agricultural, and materials science applications. Its availability as a chemical building block facilitates its use in a wide range of synthetic endeavors. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1,2-dihydropyrazole-3-carboxylic acid
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InChI

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCTUUKKXAWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191272
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37832-55-6
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Synthetic Methodologies for 5 Hydroxy 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of pyrazole (B372694) derivatives have been refined over the years to yield compounds like 5-Hydroxy-1H-pyrazole-3-carboxylic acid with considerable efficiency. These routes often involve cyclocondensation reactions and the use of reactive intermediates.

One-Pot Reactions involving Phenylhydrazine (B124118) and Dimethyl Acetylenedicarboxylate (B1228247)

A straightforward and efficient one-pot synthesis for a derivative of this compound has been reported. This method involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD). The reaction is typically carried out by refluxing an equimolar mixture of the two reactants. A common solvent system for this reaction is a 1:1 mixture of toluene (B28343) and dichloromethane. benthamdirect.com The process is monitored by thin-layer chromatography to determine its completion, which usually occurs within a few hours. benthamdirect.com

The reaction proceeds via a cyclocondensation mechanism, yielding Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This product can be isolated as a solid and purified by recrystallization from a solvent like ethanol (B145695). benthamdirect.com The structure of the resulting pyrazole derivative has been confirmed using spectroscopic methods such as 1H NMR, which shows characteristic peaks for the pyrazole ring proton and the methoxy (B1213986) group of the ester. benthamdirect.com

Table 1: Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Reactant 1Reactant 2SolventReaction TimeProduct
PhenylhydrazineDimethyl AcetylenedicarboxylateToluene/Dichloromethane (1:1)2 hours (reflux)Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Reactions of 2,2-Dichlorovinyl Ketones with Hydrazines

The reaction of 2,2-dichlorovinyl ketones with hydrazines provides a viable route to substituted pyrazoles. This method involves the regioselective heterocyclization of the reactants. The process is initiated by the formation of a dialkylhydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring. In some instances, this reaction can lead to the formation of 5-chloropyrazole derivatives.

For example, the reaction of 1,1-dichloro-5-(4-methoxyphenyl)penta-1,4-dien-3-one with dimethylhydrazine results in the formation of 3-[1-bromo-2-(4-methoxyphenyl)vinyl]-5-chloro-1-methyl-1H-pyrazole. This highlights the versatility of using substituted dichlorovinyl ketones to introduce specific functionalities into the final pyrazole product.

Synthesis via Furan-2,3-dione Intermediates

Furan-2,3-diones are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrazole derivatives. The condensation of furan-2,3-diones with arylhydrazines can yield pyrazole-3-hydrazides in acceptable to good yields (45–65%). nih.gov For instance, the reaction of a furan-2,3-dione with N-benzylidene-N′-(4-nitrophenyl) hydrazine (B178648) has been shown to produce 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with a 45% yield. nih.govrsc.org

This synthetic approach is valuable for creating pyrazole-3-carboxylic acid derivatives with various substituents at the 1, 4, and 5 positions of the pyrazole ring. The stability of the furan-2,3-dione precursor and the reaction conditions can be tailored to optimize the yield of the desired pyrazole product.

Table 2: Synthesis of a Pyrazole-3-carboxylic Acid Derivative from a Furan-2,3-dione Intermediate

Furan-2,3-dione DerivativeHydrazine DerivativeProductYield
Furan-2,3-dione 128N-benzylidene-N′-(4-nitrophenyl) hydrazine4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid 12945%

Acid-catalyzed Transamination and Base-catalyzed Cyclization Methods for 5-Hydroxy-1H-pyrazoles

The synthesis of 5-hydroxy-1H-pyrazoles can be achieved through methods involving acid-catalyzed transamination followed by base-catalyzed cyclization. While direct examples for this compound are not extensively detailed, the general mechanism involves the reaction of a β-ketoester with a hydrazine.

In an acid-catalyzed transamination step, a suitable nitrogen-containing substrate is reacted to introduce a hydrazine moiety. This is followed by a base-catalyzed intramolecular cyclization, where the hydrazine nitrogen attacks a carbonyl group, leading to the formation of the pyrazole ring. The 5-hydroxy group often exists in tautomeric equilibrium with a 5-oxo form (pyrazolin-5-one). The choice of acid and base catalysts is crucial for controlling the reaction rate and selectivity.

Acylation of Hydrazines followed by Cyclization for 3-Hydroxy-1H-pyrazoles

The synthesis of 3-hydroxy-1H-pyrazoles can be accomplished by the acylation of hydrazines followed by a cyclization step. This method typically involves the reaction of a hydrazine with an acylating agent containing a suitable functional group that can participate in the subsequent ring closure. For the synthesis of a 3-carboxylic acid derivative, an acylating agent with an ester or a masked carboxyl group would be employed.

The initial acylation step forms a hydrazide intermediate. This intermediate is then subjected to conditions that promote intramolecular cyclization. This is often a base-catalyzed condensation where a deprotonated nitrogen attacks an electrophilic carbon center within the same molecule, leading to the formation of the pyrazole ring. The regioselectivity of the cyclization is a key aspect of this synthetic route.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. rsc.org The synthesis of pyrazole derivatives has also benefited from these advancements, with several novel approaches aligning with the principles of green chemistry. nih.govresearchgate.net These methods often focus on reducing the use of hazardous reagents and solvents, employing renewable energy sources, and using recyclable catalysts. rsc.org

Green synthetic strategies for pyrazoles include solvent-free reactions, the use of aqueous media, and the application of alternative energy sources like microwave and ultrasound irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields. rsc.orgdergipark.org.tr Similarly, ultrasound-assisted methods can enhance reaction rates and efficiency. nih.govarabjchem.orgasianpubs.org

Catalyst-free approaches for pyrazole synthesis are also gaining traction, as they eliminate the need for potentially toxic and expensive catalysts. researchgate.netrsc.orgorganic-chemistry.org These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal promotion. rsc.org One-pot, multicomponent reactions are another hallmark of green pyrazole synthesis, as they are atom-economical and reduce the number of synthetic steps and purification processes. researchgate.net The use of water as a solvent is particularly noteworthy, as it is a benign and abundant resource. thieme-connect.com

Table 3: Comparison of Conventional and Green Synthetic Approaches for Pyrazoles

ApproachAdvantagesDisadvantages
Conventional Heating Well-established methodsOften requires harsh conditions, long reaction times, and hazardous solvents
Microwave-Assisted Reduced reaction times, improved yields, better selectivityRequires specialized equipment
Ultrasound-Assisted Enhanced reaction rates, milder conditionsMay not be suitable for all reaction types
Catalyst-Free Avoids catalyst toxicity and cost, simpler purificationMay require higher temperatures or longer reaction times
Aqueous Media Environmentally benign, safe, and inexpensive solventLimited solubility of some organic reactants

Solvothermal Synthesis of Coordination Polymers utilizing this compound Ligands

Solvothermal synthesis is a prominent method for the production of coordination polymers (CPs), leveraging elevated temperatures and pressures to facilitate the crystallization of metal-organic frameworks. rsc.orgresearchgate.net This technique is particularly advantageous for creating stable, well-defined structures. In the context of pyrazole-based ligands, multifunctional aromatic carboxylic acids, such as those derived from this compound, are valuable building blocks. semanticscholar.org These ligands possess multiple coordination sites—the carboxylate group and the nitrogen atoms of the pyrazole ring—which allow for the formation of diverse and intricate network structures. mdpi.com

The deliberate selection of metal ions and organic ligands like this compound allows for the rational design of CPs with specific topologies and properties. researchgate.net The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the final architecture of the polymer. researchgate.netsemanticscholar.org For instance, the solvothermal reaction between 1H-indazole-6-carboxylic acid, a related heterocyclic carboxylic acid, and zinc or cadmium salts yields coordination polymers with different dimensionalities (1D and 3D, respectively), demonstrating the influence of the metal ion on the resulting structure. mdpi.com While specific examples utilizing this compound as the primary ligand in solvothermal synthesis are not detailed in the provided sources, the principles established with analogous pyrazole and indazole carboxylic acid ligands are directly applicable. These compounds serve as versatile linkers, capable of bridging metal centers to form robust frameworks with potential applications in areas such as luminescence and gas storage. rsc.orgmdpi.com

Catalyst-free, One-pot, Multi-component Syntheses

Catalyst-free, one-pot, multi-component reactions (MCRs) represent an efficient and environmentally benign approach to synthesizing complex molecules from simple precursors in a single step. nih.govresearchgate.net This methodology is particularly well-suited for the synthesis of highly substituted pyrazole derivatives. A common strategy involves the tandem Knoevenagel condensation followed by a cyclocondensation reaction. nih.gov

For the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles, a three-component reaction of an aromatic aldehyde, a malono derivative (like malononitrile), and a phenylhydrazine derivative can be performed in green media such as water and ethanol at room temperature. nih.govresearchgate.net This approach avoids the need for a catalyst, simplifies the experimental procedure, and often results in high yields of the desired pyrazole product. researchgate.net The reaction proceeds through the formation of an intermediate via Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, which then undergoes a Michael addition with phenylhydrazine, followed by intramolecular cyclization and dehydration to afford the final pyrazole ring. researchgate.net The use of eco-friendly solvents and the operational simplicity make this a highly attractive method for generating libraries of pyrazole derivatives. researchgate.net

Reactant 1Reactant 2Reactant 3SolventConditionProduct Type
Aromatic AldehydeMalononitrilePhenylhydrazineWater/EthanolRoom Temp5-Amino-1,3-aryl-1H-pyrazole-4-carbonitrile

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core allows for the generation of a vast array of derivatives with tailored properties. The synthetic methods detailed below illustrate the chemical versatility of this scaffold, enabling substitutions at various positions of the pyrazole ring and modification of the carboxylic acid group.

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A straightforward and efficient one-pot, two-component synthesis has been developed for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com This method involves the reaction of an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD). mdpi.comingentaconnect.com The reaction is typically carried out at reflux temperature for a period of two hours in a mixed solvent system of toluene and dichloromethane. mdpi.com Upon completion, the solvent is removed under reduced pressure, and the resulting solid product is purified by recrystallization from ethanol. mdpi.com This synthesis is highly efficient and proceeds under mild conditions. mdpi.com The structure of the product has been confirmed by 1H NMR, FTIR, and single-crystal X-ray diffraction, which shows the compound exists predominantly in the 5-hydroxy tautomeric form. mdpi.com

Reactant 1Reactant 2SolventConditionReaction TimeProduct
PhenylhydrazineDimethyl acetylenedicarboxylate (DMAD)Toluene/Dichloromethane (1:1)Reflux2 hoursMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Preparation of 5-((2-phenylacetoxy)carbonyl)-1H-pyrazole-3-carboxylic Acid Derivatives

The preparation of derivatives involving the carboxylic acid moiety often proceeds through an acid chloride intermediate. For example, a pyrazole-3-carboxylic acid can be converted to its corresponding acid chloride, which then serves as a reactive intermediate for esterification or amidation reactions. dergipark.org.tr Treatment of 1H-pyrazole-3-carboxylic acid derivatives with reagents like thionyl chloride can furnish the 1H-pyrazole-3-carboxylic acid chlorides. These activated derivatives can then react with various nucleophiles. For instance, the Schotten-Baumann method can be employed to synthesize esters by reacting the acid chloride with the desired alcohol in the presence of a base. dergipark.org.tr While a direct synthesis for 5-((2-phenylacetoxy)carbonyl)-1H-pyrazole-3-carboxylic acid is not provided in the search results, this general methodology illustrates a plausible route where a suitably protected pyrazole-3,5-dicarboxylic acid mono-acid chloride could be reacted with phenylethyl alcohol.

Synthesis of 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic Acid-based Heterocyclic Dyes

5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a valuable coupling component for the synthesis of heterocyclic azo dyes. researchgate.net The synthesis involves the diazotization of various aromatic or heterocyclic amines, followed by a coupling reaction with the pyrazole derivative. researchgate.netarabjchem.org For example, S-/N-containing heterocyclic amines like 2-amino-4-chloro-5-formylthiophene-3-carbonitrile (B1271937) or 5-nitrobenzo[c]isothiazol-3-amine (B85209) can be converted to their corresponding diazonium salts. researchgate.net These salts are then reacted with 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid to produce bi-heterocyclic dyes. researchgate.net Similarly, diazotized aniline (B41778) derivatives can be used to form mono-heterocyclic dyes. researchgate.net The resulting dyes exhibit different absorption maxima (λmax) depending on the nature of the heterocyclic rings and the substituents on the aromatic rings, which influences the donor-π-acceptor (D–π–A) characteristics of the molecule. researchgate.net These dyes can also exist in different tautomeric forms (azo vs. hydrazone), which can be influenced by the solvent and pH. researchgate.net

Diazo ComponentCoupling ComponentDye Type
Diazotized S-/N-containing heterocyclic amines5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidBi-heterocyclic dyes
Diazotized aniline derivatives5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidMono-heterocyclic dyes

Preparation of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole Derivatives

The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives can be achieved through a multi-step sequence starting from N-Boc-β-alanine. arkat-usa.org A key intermediate, a β-keto ester, is first prepared and then treated with various hydrazine derivatives in refluxing methanol (B129727). arkat-usa.org This condensation reaction leads to the formation of 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates. arkat-usa.orgresearchgate.net The final step involves the acidolytic deprotection of the Boc group, typically using HCl in a suitable solvent like ethyl acetate (B1210297), to yield the desired 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles in good yields. arkat-usa.org This synthetic route allows for the introduction of various substituents at the N1 position of the pyrazole ring by choosing the appropriate hydrazine derivative in the cyclization step. arkat-usa.org

An alternative strategy for N,N-dialkyl analogues starts from dimethyl acetone-1,3-dicarboxylate, which is condensed with monosubstituted hydrazines. arkat-usa.org The resulting (pyrazol-3-yl)acetate esters undergo hydrolysis to the corresponding carboxylic acids. These acids are then amidated with secondary amines, and the final reduction of the tertiary carboxamides with a reducing agent like LiAlH4 furnishes the target 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. arkat-usa.org

Synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs

A significant pathway for derivatizing this compound involves the synthesis of its hydrazide analogs, particularly those with a 1-(4-chlorophenyl) substituent. The foundational precursor for these syntheses is 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide. This starting material is prepared from the corresponding ester, which is then reacted with hydrazine hydrate.

Once the primary hydrazide is obtained, it serves as a versatile intermediate for the creation of various heterocyclic systems. A novel series of compounds has been synthesized from this precursor, including 4-substituted-1,2,4-triazolin-3-thiones, 2-substituted-1,3,4-thiadiazoles, and 2-substituted-1,3,4-oxadiazoles. For instance, refluxing the acid hydrazide with formic acid yields N-formyl-1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide. nih.gov This N-formyl derivative and other analogs can then be cyclized to form the aforementioned triazole, thiadiazole, and oxadiazole ring systems. nih.gov

A selection of these newly synthesized compounds has demonstrated notable biological potential in preclinical screenings. nih.gov

Table 1: Examples of Synthesized Heterocyclic Systems from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide

Starting MaterialReagents/ConditionsResulting Compound ClassReference
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazideFormic Acid (reflux)N-formyl hydrazide derivative nih.gov
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazideVarious (e.g., carbon disulfide, isothiocyanates)1,2,4-triazolin-3-thiones, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles

Derivatization through Grignard Reagents

The derivatization of the pyrazole-3-carboxylic acid scaffold can be achieved using Grignard reagents, such as methylmagnesium chloride. While research specifically detailing the reaction with this compound is limited, studies on closely related 1H-pyrazole-3-carboxylic acid derivatives demonstrate the reactivity of this class of compounds.

The reaction of various 1-aryl-5-phenyl-1H-pyrazole-3-carboxylic acids with methylmagnesium chloride leads to a variety of products depending on the other substituents on the pyrazole ring. The Grignard reagent can attack the carboxylic acid group, which is often converted to a more reactive acid chloride beforehand. This interaction can result in the formation of tertiary alcohols or other rearranged products.

For example, treatment of certain pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride has been shown to yield products such as 4-substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles and 3-acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles. This indicates that the Grignard reagent adds to the carbonyl carbon of the carboxylic acid (or its derivative) and potentially other electrophilic sites on the molecule.

Table 2: Products from the Reaction of Pyrazole-3-Carboxylic Acid Derivatives with Methylmagnesium Chloride

Starting Compound TypeGrignard ReagentResulting Product ClassesReference
1H-pyrazole-3-carboxylic acid derivativesMethylmagnesium chloride1-aryl-5-phenyl-4-(1-phenylethenyl)-1H-pyrazoles
1H-pyrazole-3-carboxylic acid derivativesMethylmagnesium chlorideFuro[3,4-c]pyrazol-6-ones
1H-pyrazole-3-carboxylic acid derivativesMethylmagnesium chloride4-substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles
1H-pyrazole-3-carboxylic acid derivativesMethylmagnesium chloride3-acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles

Azo Coupling Reactions involving this compound

This compound and its analogs are valuable coupling components in azo coupling reactions to produce a wide range of azo dyes. The pyrazole ring system acts as a scaffold for the chromophoric azo group (–N=N–), which is responsible for the color of these compounds.

The synthesis generally involves the diazotization of an aromatic or heterocyclic amine (the diazo component) using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then reacted with a coupling component, in this case, a 5-hydroxy-pyrazole derivative. The electron-rich pyrazole ring allows for electrophilic substitution by the diazonium ion, typically at the C4 position, to form the azo linkage.

These reactions have been used to create a variety of mono- and bi-heterocyclic dyes. For instance, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been coupled with diazo salts derived from various aniline derivatives and S-/N-containing heterocycles. youtube.com The resulting carboxylic pyrazolone-based dyes exhibit different colors depending on the electronic nature of the substituents on the aromatic rings and the type of heterocyclic rings involved. youtube.com The presence of the carboxylic acid group can influence the dye's properties and provides a site for further modification.

Table 3: Examples of Azo Coupling Reactions with Pyrazole Derivatives

Diazo ComponentCoupling ComponentResulting Dye ClassReference
Diazotized aniline derivatives5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidMono-heterocyclic carboxylic pyrazolone-based dyes youtube.com
Diazotized S-/N-containing heterocycles5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidBi-heterocyclic carboxylic pyrazolone-based dyes youtube.com
4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride8-hydroxyquinolinePyrazole-azo-quinoline dye

Reactivity and Reaction Mechanisms of 5 Hydroxy 1h Pyrazole 3 Carboxylic Acid

Tautomerism Studies

5-Hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives can exist in different tautomeric forms. mdpi.comresearchgate.net The equilibrium between these forms is influenced by factors such as the solvent and the nature of substituents on the pyrazole (B372694) ring. researchgate.netunifr.ch

One of the most significant tautomeric equilibria for this class of compounds is the azo-hydrazone tautomerism. unifr.chmdpi.comrsc.org In solution, derivatives of 5-hydroxypyrazole can exist as either the azo (-N=N-) or hydrazone (-NH-N=C-) tautomer. mdpi.com Spectroscopic studies, including UV-Vis and NMR, are commonly employed to investigate this phenomenon. unifr.chmdpi.com The solvent polarity can play a crucial role in determining the predominant tautomeric form. For instance, in some pyrazole azo dyes, the hydrazone tautomer is the prevalent form, particularly in highly polarizable solvents like ethanol (B145695). mdpi.com Theoretical calculations are also used to predict the stability of different tautomers. unifr.ch

In addition to the azo-hydrazone tautomerism, the pyrazole ring itself can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. nih.govfu-berlin.de This leads to the existence of 3-substituted and 5-substituted pyrazole tautomers. The position of this equilibrium is also sensitive to solvent and substituent effects. fu-berlin.deresearchgate.net

For this compound and its esters, the keto-enol tautomerism is also relevant. For example, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a tautomeric form of methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. mdpi.com In a DMSO-d6 solution, the 5-hydroxy tautomer is predominant. mdpi.com

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyrazole ring is a versatile functional group that can undergo a variety of transformations.

Esterification Reactions

This compound can be readily converted to its corresponding esters. eurekaselect.comresearchgate.net A common method involves the reaction of the corresponding acid chloride with an alcohol. eurekaselect.comdergipark.org.tr For example, the reaction of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with various alcohols using the Schotten-Baumann method yields the corresponding esters. dergipark.org.tr Another approach is the direct esterification of the carboxylic acid, as seen in the synthesis of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate from the condensation of diethyl butynedioate with methylhydrazine. google.com

Formation of Acid Chlorides and their Reactions

The carboxylic acid can be converted to the more reactive acid chloride, typically by treatment with thionyl chloride (SOCl2). dergipark.org.trresearchgate.net These pyrazole-3-carbonyl chlorides are valuable intermediates that can react with a range of nucleophiles. eurekaselect.com For instance, they react with various anilide derivatives and aliphatic or aromatic amines to form the corresponding amide derivatives. researchgate.netasianpubs.org

Reactions with Aminophenols

The acid chloride of pyrazole-3-carboxylic acid derivatives can react with aminophenols to yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. researchgate.net These reactions are typically carried out in solvents like benzene (B151609) or toluene (B28343). researchgate.net

Hydrazide Formation

The reaction of pyrazole-3-carboxylic acid derivatives with hydrazine (B178648) leads to the formation of the corresponding hydrazides. researchgate.nettandfonline.com For example, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid hydrazide can be synthesized from the corresponding acid. tandfonline.com These hydrazides are useful precursors for the synthesis of other heterocyclic systems, such as pyrazolyl-1,2,4-triazoles and pyrazolyl-1,3,4-oxadiazoles. tandfonline.com

Reactions at the Hydroxyl Group

The hydroxyl group at the 5-position of the pyrazole ring can also participate in various reactions. While it can be a site for substitution, its reactivity is often influenced by the tautomeric equilibrium with the keto form. In many reactions, the hydroxyl group may first be converted to a better leaving group. For instance, in the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, the 5-hydroxy group of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is replaced by bromine using tribromooxyphosphorus. google.com The hydroxyl group can also be involved in azo coupling reactions, where 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid can act as a coupling component with diazonium salts to produce azo dyes. researchgate.net

Derivatization of the Hydroxyl Moiety

The hydroxyl group at the C-5 position of the pyrazole ring is a key site for derivatization, enabling the synthesis of a variety of functionalized pyrazoles. Common reactions include acylation and dehydroxyhalogenation.

Acylation: The hydroxyl group can undergo acylation when treated with various acyl halide reagents. Studies on 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles have shown that under phase-transfer catalysis (PTC) conditions, reactions with acyl chlorides can lead to O-acylated products. researchgate.net Depending on the reaction conditions and the substituents on the pyrazole ring, N-acylation and C-acylation at the C-4 position can also occur, sometimes resulting in di- or tri-acylated products. researchgate.netresearchgate.net

Dehydroxyhalogenation: The hydroxyl moiety can be replaced by a halogen atom, a reaction of significant synthetic utility. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). beilstein-archives.org This dehydroxyhalogenation is a crucial step for preparing 3/5-chloro- or 3/5-bromopyrazoles, which are important intermediates for further functionalization, such as in cross-coupling reactions. beilstein-archives.org The resulting halogenated pyrazoles can then undergo nucleophilic substitution to introduce other functional groups. researchgate.net

Table 1: Examples of Derivatization Reactions of the Hydroxyl Moiety

Reaction Type Reagent(s) Product Type
Acylation Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride) O-Acyl Pyrazoles
Dehydroxyhalogenation Phosphorus Oxychloride (POCl₃), Phosphorus Oxybromide (POBr₃) 5-Halopyrazoles

Reactions at the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle that participates in a variety of reactions, including electrophilic and nucleophilic substitutions, as well as condensation and cyclization reactions that expand its heterocyclic framework.

The pyrazole ring is an electron-rich system, making it susceptible to electrophilic attack. The regioselectivity of this attack is influenced by the existing substituents. The C-4 position is generally the most electron-rich and, therefore, the most common site for electrophilic substitution. chemicalbook.compharmaguideline.comnih.govrrbdavc.org

Halogenation: The halogenation of pyrazoles primarily occurs at the C-4 position. researchgate.net Reagents such as bromine in water or N-halosuccinimides (NBS, NCS) are effective for this transformation, often proceeding under mild conditions without the need for a catalyst. researchgate.netpharmdbm.com If the C-4 position is already substituted, electrophilic halogenation can be directed to other positions, though this may require more forcing conditions. researchgate.net

Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Reaction Reagent(s) Position of Substitution Product
Chlorination SO₂Cl₂ C-4 4-Chloro-5-hydroxy-1H-pyrazole-3-carboxylic acid
Bromination Br₂/H₂O or NBS C-4 4-Bromo-5-hydroxy-1H-pyrazole-3-carboxylic acid
Nitration HNO₃/H₂SO₄ C-4 5-Hydroxy-4-nitro-1H-pyrazole-3-carboxylic acid

While the electron-rich pyrazole ring is generally resistant to nucleophilic attack, substitution can be achieved when a good leaving group, such as a halogen, is present on the ring. nih.gov As mentioned previously (Sec. 3.3.1), the hydroxyl group at C-5 can be converted into a halogen via dehydroxyhalogenation. beilstein-archives.org This halogenated intermediate can then react with various nucleophiles to yield C-5 substituted pyrazoles. This two-step sequence (dehydroxyhalogenation followed by nucleophilic substitution) is a powerful strategy for introducing a wide range of functionalities at this position.

The activated C-4 position of 5-hydroxypyrazole derivatives is highly reactive towards electrophiles, making it an excellent partner in condensation reactions, particularly azo coupling. organic-chemistry.org When 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is treated with aromatic or heterocyclic diazonium salts, an azo coupling reaction occurs exclusively at the C-4 position. nih.gov This reaction is a widely used method for the synthesis of azo dyes and pigments, where the pyrazole moiety acts as the coupling component. organic-chemistry.orgmdpi.com The high reactivity of the C-4 position is driven by the electron-donating effect of the hydroxyl group and the pyrazole ring nitrogens.

The carboxylic acid group at the C-3 position is a versatile handle for the construction of fused heterocyclic systems. By first converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an amide, subsequent intramolecular or intermolecular cyclization reactions can be performed. researchgate.netdergipark.org.trresearchgate.net

For example, pyrazole-3-carboxylic acid derivatives can undergo cyclocondensation with hydrazines (such as phenylhydrazine (B124118) or hydrazine hydrate) to form pyrazolo[3,4-d]pyridazine systems. dergipark.org.trresearchgate.net Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of pyrazolo[4,3-d]oxazinones. researchgate.net These reactions demonstrate the utility of the C-3 carboxylic acid group as a key anchor point for building more complex, polycyclic molecules with potential biological activities. researchgate.netresearchgate.net

Table 3: Formation of Fused Heterocyclic Systems

Reagent Fused Heterocycle Formed
Hydrazine Hydrate Pyrazolo[3,4-d]pyridazinone
Phenylhydrazine Phenyl-substituted Pyrazolo[3,4-d]pyridazinone
Hydroxylamine Pyrazolo[4,3-d]oxazinone

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is complex due to the presence of two acidic protons (from the carboxylic acid and hydroxyl groups). The initial reaction involves the deprotonation of these acidic sites by the strongly basic Grignard reagent.

However, if the carboxylic acid is first converted to an ester or an acid chloride, the Grignard reagent can act as a nucleophile and attack the carbonyl carbon. Research on related pyrazole-3-carboxylic acid derivatives has shown that reaction with methylmagnesium chloride can lead to the formation of tertiary alcohols, such as 2-(1H-pyrazol-3-yl)propan-2-ol derivatives, at the C-3 position. This transformation involves the addition of two equivalents of the Grignard reagent to the ester or acid chloride intermediate.

Catalytic Transformations and Mechanisms

Photocatalytic Properties of Coordination Polymers involving this compound

Coordination polymers (CPs) constructed from this compound (hpcH₃) ligands have demonstrated significant potential as photocatalysts for the degradation of organic pollutants under visible light. rsc.org The unique structural features of these polymers, derived from the versatile coordination modes of the hpcH₃ ligand, play a crucial role in their catalytic activity. rsc.org

Research has led to the solvothermal synthesis of novel CPs, including a manganese-based polymer, [Mn(hpcH)(H₂O)₂]·H₂O (CP 1), and a cadmium-based polymer, [Cd(hpcH)(DMF)(H₂O)] (CP 2). rsc.org Both of these CPs exhibit two-dimensional layered structures. rsc.org When evaluated for their photocatalytic capabilities, both CP 1 and CP 2 showed excellent activity in the degradation of methylene (B1212753) blue (MB), a common organic dye, when exposed to visible light. rsc.org

The photocatalytic efficiency of CP 2 was particularly noteworthy, achieving a degradation rate of 96.7% for methylene blue within 90 minutes. rsc.org The catalytic performance of these materials is summarized in the table below.

Table 1: Photocatalytic Degradation of Methylene Blue (MB) by CPs

Compound Catalyst Dosage MB Concentration Light Source Irradiation Time (min) Degradation Efficiency (%)
CP 1 [Mn(hpcH)(H₂O)₂]·H₂O 30 mg 10 mg/L 300W Xe lamp 90 ~85

| CP 2 [Cd(hpcH)(DMF)(H₂O)] | 30 mg | 10 mg/L | 300W Xe lamp | 90 | 96.7 |

The mechanism behind the photocatalytic activity of these CPs has been investigated through trapping experiments and theoretical calculations. rsc.org The process is initiated when the CPs absorb visible light, causing electrons to be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This generates electron-hole pairs. rsc.org The excited electrons can then be trapped by oxygen molecules adsorbed on the catalyst's surface, forming superoxide (B77818) radicals (•O₂⁻). Simultaneously, the holes (h⁺) remain. Both the superoxide radicals and the holes are highly reactive species that actively participate in the decomposition of the methylene blue molecules into smaller, non-toxic products. rsc.orgrsc.org The stability of these CPs has also been confirmed through recycling experiments, indicating their potential for reuse in practical applications. rsc.org

In situ Cu(II)/H₂O₂ Catalytic Oxidation of Esterified Carboxylic Pyrazolone (B3327878) Dyes

The combination of copper(II) salts and hydrogen peroxide (H₂O₂) serves as an effective catalytic system for the in situ oxidation of esterified carboxylic pyrazolone dyes. researchgate.net This process, which operates via a Fenton-type reaction mechanism, provides a method for synthesizing ortho-phenolic hydroxyl pyrazolone-based heterocyclic dyes. researchgate.netresearchgate.net The reaction involves treating the corresponding esterified pyrazolone dyes with a Cu(II) source, such as copper(II) acetate (B1210297) monohydrate or copper(II) chloride dihydrate, in the presence of H₂O₂. researchgate.net

This catalytic oxidation successfully introduces a phenolic hydroxyl group ortho to the azo group on the pyrazolone ring structure. researchgate.net A key aspect of this transformation is the in situ formation of intermediate copper(II) complexes. For example, the reaction with C.I. Disperse Yellow 79 using a Cu(II)/H₂O₂ system leads to the formation of a new dianionic ligand with an added phenolic group, which then coordinates with the copper(II) ion. researchgate.net The nature of the copper salt used can influence the nuclearity and coordination modes of the resulting copper(II) complexes. researchgate.net

The underlying mechanism is believed to involve the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), from the decomposition of H₂O₂ catalyzed by the Cu(II)/Cu(I) redox cycle. researchgate.netbohrium.com The Cu(II) is first reduced to Cu(I), which then reacts with H₂O₂ to produce hydroxyl radicals. These radicals are powerful oxidizing agents that attack the dye molecule, leading to hydroxylation. researchgate.netnih.gov This method represents an important extension of Fenton-type reactions to the Cu(II)/H₂O₂/pyrazolone system, providing valuable insights into this class of reactions. researchgate.net

Table 2: Key Features of the Cu(II)/H₂O₂ Catalytic Oxidation System

Feature Description Reference
Catalyst System Copper(II) salts (e.g., Cu(CH₃COO)₂·H₂O, CuCl₂·2H₂O) and Hydrogen Peroxide (H₂O₂) researchgate.net
Reaction Type Fenton-type reaction researchgate.net
Substrate Esterified carboxylic pyrazolone dyes researchgate.net
Product Ortho-phenolic hydroxyl pyrazolone-based heterocyclic dyes researchgate.net
Key Reactive Species Hydroxyl radicals (•OH) researchgate.netbohrium.com

| Mechanism | In situ catalytic oxidation involving a Cu(II)/Cu(I) redox cycle to generate reactive oxygen species from H₂O₂. | researchgate.netresearchgate.net |

Computational and Spectroscopic Characterization of 5 Hydroxy 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Investigations

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For 5-Hydroxy-1H-pyrazole-3-carboxylic acid, quantum chemical investigations offer deep insights into its stability, reactivity, and intrinsic properties. These studies are often performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization is a fundamental step in which the molecule's lowest energy conformation is determined. For pyrazole (B372694) derivatives, calculations are frequently performed using the B3LYP functional with a 6-311++G(d,p) basis set to obtain accurate geometric parameters. researchgate.net

Table 1: Selected Theoretical Geometric Parameters of 1H-pyrazole-3-carboxylic acid (as a proxy for this compound) Data sourced from a DFT/B3LYP/6-311++G(d,p) study on 1H-pyrazole-3-carboxylic acid. researchgate.net

ParameterBondCalculated Value (Å)
Bond LengthN1-N21.337
N2-C31.326
C3-C41.425
C4-C51.378
ParameterAngleCalculated Value (°)
Bond AngleN1-N2-C3112.5
N2-C3-C4110.8
C3-C4-C5105.4
C4-C5-N1109.8

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential. nih.gov

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the hydroxyl group, as well as the nitrogen atom of the pyrazole ring that is not bonded to hydrogen. These sites represent the primary locations for electrophilic attack. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the hydroxyl, carboxylic acid, and N-H groups, indicating these are the most likely sites for nucleophilic attack. nih.gov

From the MEP analysis, various quantum chemical descriptors can be calculated to quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors help in understanding the molecule's stability and reactivity in chemical reactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity. nih.gov

For the analogous 1H-pyrazole-3-carboxylic acid , DFT calculations have determined the HOMO and LUMO energies. These values provide a reasonable estimate for what can beexpected for the 5-hydroxy derivative. The introduction of the electron-donating hydroxyl group at the C5 position would likely raise the HOMO energy level and may slightly lower the LUMO, leading to a smaller energy gap and potentially higher reactivity compared to the unsubstituted parent compound.

Table 2: Frontier Molecular Orbital Energies for 1H-pyrazole-3-carboxylic acid (as a proxy for this compound) Data sourced from a DFT/B3LYP/6-311++G(d,p) study on 1H-pyrazole-3-carboxylic acid. researchgate.net

ParameterEnergy (eV)
EHOMO-7.14
ELUMO-1.63
Energy Gap (ΔE)5.51

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO response.

Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups tend to exhibit enhanced NLO properties. In this compound, the hydroxyl group acts as an electron donor and the carboxylic acid group as an electron acceptor, creating a push-pull system across the pyrazole ring that could lead to a notable NLO response. Calculations on 1H-pyrazole-3-carboxylic acid provide baseline values for these NLO properties.

Table 3: Calculated NLO Properties of 1H-pyrazole-3-carboxylic acid (as a proxy for this compound) Data sourced from a DFT/B3LYP/6-311++G(d,p) study on 1H-pyrazole-3-carboxylic acid. researchgate.net

PropertyCalculated Value
Dipole Moment (μ)3.95 Debye
Mean Polarizability (α)-0.78 x 10-23 esu
First Hyperpolarizability (β)-0.12 x 10-30 esu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, intramolecular charge transfer, and stabilization energies within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In this compound, significant stabilizing interactions are expected to arise from the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the pyrazole ring and the carbonyl group. For example, interactions like the delocalization of a lone pair from the hydroxyl oxygen (n(O)) to the π* orbitals of the pyrazole ring or the delocalization of lone pairs from the ring nitrogens (n(N)) to the π* orbital of the C=O bond in the carboxylic acid group would contribute significantly to the molecule's stability. These charge transfer interactions are crucial for understanding the electronic structure and reactivity. nih.gov

Tautomerism is a common phenomenon in pyrazole chemistry, where the molecule can exist in different isomeric forms that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric forms are possible, including different annular tautomers (where the N-H proton is on N1 or N2) and keto-enol tautomers (where the hydroxyl group becomes a carbonyl group).

Theoretical calculations are essential for determining the relative stability of these tautomers. By calculating the total energy of each optimized tautomer, the most stable form can be identified. The relative stability is influenced by factors such as intramolecular hydrogen bonding, aromaticity of the pyrazole ring, and the electronic nature of the substituents. nih.gov

The this compound molecule possesses an electron-donating group (-OH) at the C5 position and an electron-withdrawing group (-COOH) at the C3 position. Generally, electron-donating groups tend to stabilize the tautomer where the pyrazole proton is on the adjacent nitrogen (N1), while electron-withdrawing groups favor the tautomer where the proton is on the further nitrogen (N2). Given these opposing effects, DFT calculations would be necessary to definitively predict the most stable tautomer. However, studies on similar structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have shown that the 5-hydroxy (enol) form is the predominant tautomer in both solution and the solid state, suggesting the keto forms are less stable. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding within a molecule. By analyzing the absorption or scattering of infrared radiation, a detailed fingerprint of the molecular structure can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FT-IR spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its constituent bonds.

The spectrum is dominated by a very broad absorption band in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching of the pyrazole ring. The broadness of this band is a result of intermolecular hydrogen bonding. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the OH stretching vibration is observed at 3204 cm⁻¹. mdpi.com The C-H stretching of the pyrazole ring is expected to appear as a weaker band around 3100-3000 cm⁻¹.

A strong and sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is anticipated in the region of 1720-1680 cm⁻¹. In related pyrazole carboxylic acid derivatives, this band is a prominent feature. For comparison, the ester carbonyl of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate appears at 1728 cm⁻¹. mdpi.com

The C=N and C=C stretching vibrations within the pyrazole ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ range. The in-plane bending vibrations of O-H and N-H are also expected in this region. The C-O stretching of the carboxylic acid group is typically observed between 1320 and 1210 cm⁻¹.

Frequency Range (cm⁻¹) Vibrational Mode Assignment
3400-2500ν(O-H), ν(N-H)Carboxylic acid O-H and Pyrazole N-H stretching (broad, strong)
3100-3000ν(C-H)Pyrazole C-H stretching (weak to medium)
1720-1680ν(C=O)Carboxylic acid C=O stretching (strong)
1600-1450ν(C=N), ν(C=C)Pyrazole ring stretching (medium)
1440-1395δ(O-H)In-plane O-H bend (medium)
1320-1210ν(C-O)Carboxylic acid C-O stretching (medium)
950-910γ(O-H)Out-of-plane O-H bend (broad, medium)

Note: The data in this table is based on typical values for pyrazole and carboxylic acid functionalities and data from closely related compounds.

FT-Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations based on the inelastic scattering of monochromatic light. In general, non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, the symmetric stretching vibrations of the pyrazole ring, particularly the C=C and C=N bonds, are expected to be prominent in the FT-Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid group will also be present, though typically weaker than in the FT-IR spectrum. The N-N stretching of the pyrazole ring is also a characteristic Raman band.

Frequency Range (cm⁻¹) Vibrational Mode Assignment
1600-1550ν(C=C)Pyrazole ring stretching
1500-1400ν(N=N)Pyrazole ring stretching
1700-1650ν(C=O)Carboxylic acid C=O stretching
1300-1200δ(C-H)In-plane C-H deformation

Note: The data in this table is based on typical values for pyrazole and carboxylic acid functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The proton of the carboxylic acid (–COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of δ 12.0-13.0 ppm. The protons attached to the pyrazole ring, namely the N-H and C-H protons, will also have characteristic chemical shifts. The N-H proton signal is often broad and its position can vary depending on the solvent and concentration, but it is generally found in the δ 10.0-12.0 ppm region.

The single proton at the 4-position of the pyrazole ring (H-4) is expected to appear as a singlet in the aromatic region, likely between δ 6.0 and 7.0 ppm. In the related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the H-4 proton appears as a singlet at δ 5.98 ppm. mdpi.com The hydroxyl proton at the 5-position is also expected to be a singlet, with a chemical shift that can be influenced by hydrogen bonding. In the aforementioned ester derivative, this hydroxyl proton is observed at δ 12.16 ppm. mdpi.com

Proton Expected Chemical Shift (δ, ppm) Multiplicity Assignment
COOH12.0 - 13.0Singlet (broad)Carboxylic acid proton
N-H10.0 - 12.0Singlet (broad)Pyrazole N-H proton
OH11.0 - 12.5Singlet5-Hydroxy proton
H-46.0 - 7.0SingletPyrazole C4-H proton

Note: The data in this table is based on typical values for pyrazole and carboxylic acid functionalities and data from closely related compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid (C=O) is the most deshielded and is expected to appear in the range of δ 160-170 ppm. The carbon atoms of the pyrazole ring will resonate in the aromatic region. The carbon atom at the 3-position (C-3), being attached to the carboxylic acid group, is expected to be in the range of δ 140-150 ppm. The carbon at the 5-position (C-5), bearing the hydroxyl group, is also expected to be significantly deshielded, appearing around δ 150-160 ppm. The carbon at the 4-position (C-4) is anticipated to be the most shielded of the ring carbons, with a chemical shift in the range of δ 90-100 ppm.

Carbon Expected Chemical Shift (δ, ppm) Assignment
C=O160 - 170Carboxylic acid carbonyl carbon
C-5150 - 160Pyrazole ring carbon attached to OH
C-3140 - 150Pyrazole ring carbon attached to COOH
C-490 - 100Pyrazole ring CH carbon

Note: The data in this table is based on typical values for pyrazole and carboxylic acid functionalities.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the structural assignments made from 1D NMR data.

A COSY experiment would show correlations between protons that are coupled to each other. For this compound, this technique would primarily be used to confirm the absence of coupling for the singlet signals observed in the ¹H NMR spectrum.

An HMBC experiment is particularly useful as it reveals correlations between protons and carbons that are two or three bonds apart. This would allow for unambiguous assignment of the carbon signals. For instance, the H-4 proton would be expected to show a correlation to the C-3 and C-5 carbons, as well as the carboxylic acid carbonyl carbon (a three-bond correlation). The N-H proton would likely show correlations to C-5. These correlations would definitively confirm the connectivity of the pyrazole ring and the positions of the substituents.

Observed Proton (¹H) Correlated Carbon (¹³C) Correlation Type
H-4C-3, C-5²JCH, ³JCH
H-4C=O³JCH
N-HC-5²JCH

Note: The data in this table represents predicted correlations based on the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). For pyrazole carboxylic acid derivatives, High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is a common characterization method. In ESI, particularly in negative ion mode, carboxylic acids are typically detected as their deprotonated molecule, [M-H]⁻.

The fragmentation of these molecules under mass spectrometric conditions can provide further structural insights. A common fragmentation pathway for carboxylic acids is the loss of a water molecule. The mass spectrum of a related derivative, ethyl 5-methyl-1H-pyrazole-3-carboxylate, shows a molecular weight of 154.1665 g/mol , which corresponds to the molecular ion peak in its mass spectrum. Analysis of the isotopic pattern and fragmentation helps to confirm the elemental composition and structure of the molecule and its derivatives.

Table 1: Mass Spectrometry Data for a Related Pyrazole Derivative
CompoundFormulaMolecular Weight (g/mol)Ionization MethodTypical Observation
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC₇H₁₀N₂O₂154.1665Electron IonizationMolecular Ion Peak
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic AcidC₁₄H₁₁N₅O₃309.27ESI-HRMS[M-H]⁻

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy excited state.

For a molecule like this compound, which contains a heterocyclic aromatic ring, a carboxyl group, and a hydroxyl group, several types of electronic transitions are possible. These include π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The pyrazole ring contains π electrons and nitrogen atoms with non-bonding (n) lone pair electrons, while the carbonyl and hydroxyl groups contain both π electrons and non-bonding electrons on the oxygen atoms.

π → π* transitions : These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands.

n → π* transitions : These involve the promotion of an electron from a non-bonding orbital (e.g., on an oxygen or nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy and have lower intensity compared to π → π* transitions.

Studies on related pyrazole compounds confirm absorptions in the ultraviolet range. The gas-phase UV absorption spectrum of the parent pyrazole molecule shows absorption between 200 and 250 nm. A derivative, ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate, also shows a distinct absorption spectrum in the UV range. The specific wavelengths (λmax) and intensities of absorption for this compound would be influenced by the electronic effects of the hydroxyl and carboxylic acid substituents on the pyrazole ring.

Crystallographic Studies

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of a compound, providing precise information on bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of its derivatives provides significant insight into the structural characteristics of this class of compounds.

For instance, the crystal structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been determined. This derivative crystallizes in the monoclinic space group P2₁/c. Similarly, the structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid has also been elucidated, crystallizing in the monoclinic P2₁/n space group. These analyses confirm the planarity of the pyrazole ring and provide detailed geometric parameters. In the structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°.

Table 2: Crystallographic Data for Derivatives of Pyrazole Carboxylic Acid
CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/ca = 9.5408(16) Å b = 9.5827(16) Å c = 11.580(2) Å β = 105.838(3)° V = 1018.5(3) ų
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidC₁₀H₉N₃O₂MonoclinicP2₁/na = 3.7937(5) Å b = 21.613(3) Å c = 11.1580(16) Å β = 92.170(2)° V = 914.2(2) ų

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions, with hydrogen bonding being particularly significant for this compound due to the presence of hydroxyl, carboxylic acid, and pyrazole N-H groups.

A predominant interaction in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This motif is observed in the crystal structure of the related 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

In addition to the carboxylic acid dimers, other hydrogen bonds play a crucial role in stabilizing the crystal packing. These include:

N—H···N interactions : The pyrazole ring's N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as an acceptor, leading to the formation of chains or sheets. In the 5-amino derivative, these interactions help link the dimers into two-dimensional sheets.

N—H···O interactions : The pyrazole N-H or an amino group can donate a proton to a carbonyl oxygen acceptor, further linking the molecules.

Intramolecular Hydrogen Bonds : An intramolecular N—H···O hydrogen bond is observed in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, which helps to stabilize the planar conformation of the molecule.

Advanced Applications and Functionalization of 5 Hydroxy 1h Pyrazole 3 Carboxylic Acid

Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, and its derivatives have shown significant promise in treating a range of diseases. nih.gov The inherent versatility of this structure allows for the creation of compounds with potent biological effects. nbinno.com

The 5-hydroxy-1H-pyrazole-3-carboxylic acid core is a fundamental building block in the synthesis of a multitude of biologically active compounds. google.comresearchgate.net Its structure is a key component in many clinically approved pharmaceuticals. The adaptability of the pyrazole ring allows for the introduction of various functional groups, which can optimize the therapeutic profiles of the resulting molecules. nbinno.com This makes it a popular subject for organic chemists in the pursuit of new medicinal agents. researchgate.net Pyrazole derivatives are known to exhibit a wide array of biological properties, including anti-inflammatory, analgesic, and antidiabetic activities, among others. researchgate.netresearchgate.net

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. ontosight.ai These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. meddocsonline.orgjapsonline.com The antimicrobial efficacy of these derivatives is often influenced by the specific substituents on the pyrazole ring. nih.gov

For instance, certain pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have highlighted pyrazole derivatives with strong inhibitory effects on various Candida species. nih.gov The versatility of the pyrazole scaffold continues to be explored for the development of new and more effective antimicrobial drugs to combat the growing challenge of microbial resistance. nbinno.com

Below is a table summarizing the antimicrobial activity of selected pyrazole derivatives.

CompoundTarget OrganismActivityReference
Pyrazole-Thiazole HybridsMethicillin-resistant Staphylococcus aureus (MRSA)Potent growth inhibitors nih.gov
4-acyl-pyrazole-3-carboxylic acidsS. aureusMIC value of 16 μg/L meddocsonline.org
Pyrazole-3-carboxylic acid derivativesCandida tropicalis, Candida parapsilosis, Candida glabrataGood inhibitory effects meddocsonline.org
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coliMIC: 0.25 μg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideAspergillus nigerMIC: 1 μg/mL nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum has intensified the search for new antimalarial drugs. nih.gov Pyrazole derivatives have emerged as a promising class of compounds in this area. tjnpr.orgnih.gov One of the key targets for these compounds is the enzyme Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), which is crucial for the parasite's survival. nih.gov

Several studies have focused on designing pyrazole-based inhibitors of PfDHODH. For example, 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and its regioisomers have shown inhibitory activity against this enzyme. nih.gov The conformationally constrained nature of the pyrazole ring is believed to enhance its interaction with the active site of the target enzyme. nih.gov Research in this area is ongoing, with the aim of developing more potent and selective PfDHODH inhibitors. unito.it

The following table presents data on the inhibition of PfDHODH by specific pyrazole derivatives.

CompoundInhibition of PfDHODHReference
1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate~30% inhibition nih.gov
1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate~30% inhibition nih.gov
1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate~30% inhibition nih.gov
1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate~30% inhibition nih.gov

Pyrazole derivatives have also been investigated for their potential as antitubercular agents. researchgate.net Certain pyrazole-4-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv. japsonline.com For example, some compounds in this class have exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/ml. japsonline.com The pyrazole scaffold is considered an important foundational structure in the development of new drugs to combat tuberculosis. researchgate.net

Below is a table summarizing the antitubercular activity of selected pyrazole derivatives.

CompoundTarget OrganismActivity (MIC)Reference
Pyrazole-4-carboxamide derivative 5eMycobacterium tuberculosis H37Rv3.12 µg/ml japsonline.com
Pyrazole-4-carboxamide derivatives 5g and 5mMycobacterium tuberculosis H37Rv6.25 µg/ml japsonline.com
Pyrazole-4-carboxamide derivative 5hMycobacterium tuberculosis H37Rv12.5 µg/ml japsonline.com
Ethyl 3-methyl-1-methylthiocarbamoyl-5-oxo-3-pyrazoline-4-acetateMycobacterium tuberculosis H37Rv0.05-0.1 µg/ml nih.gov

The pyrazole scaffold is a key feature in a number of compounds with demonstrated anticancer and antitumor activities. nbinno.comontosight.ainih.gov Derivatives of this compound have been shown to inhibit the growth of various cancer cell lines. nih.gov For instance, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have displayed potent anti-proliferative activity against a broad range of tumor cells. nih.gov These compounds can induce cell cycle arrest and have shown selectivity against cancer cells with no observed effects on normal human cells. nih.gov

Research has also explored the potential of pyrazole derivatives to inhibit specific enzymes involved in cancer progression, such as human carbonic anhydrases IX and XII. researchgate.net The ongoing investigation into the anticancer properties of pyrazole-based compounds highlights their potential as a source of new therapeutic agents in oncology. nih.gov

The table below provides examples of the anticancer activity of specific pyrazole derivatives.

CompoundCancer Cell Line(s)Activity (GI50/IC50)Reference
Compound 14 (Insuasty et al.)K-562, UO-31, SR, HOP-92GI50: 0.04 to 11.4 µM nih.gov
Compound 15 (Insuasty et al.)K-562, UO-31, SR, HOP-92GI50: 0.04 to 11.4 µM nih.gov
Compound 5 (Xia et al.)A549IC50 = 49.85 μM nih.gov
Compound 50 (Reddy et al.)MCF-7, A549, HeLaIC50: 0.83–1.81 µM nih.gov
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14)Human B-cell lymphoma (BJAB)Potent anti-proliferative activity nih.gov

Pyrazole derivatives have been identified as having potential antiviral activity against a range of viruses. nih.gov For example, hydroxyquinoline-pyrazole derivatives have demonstrated direct antiviral activity against coronaviruses such as SARS-CoV-2 and MERS-CoV. nih.gov These compounds have been shown to attenuate viral replication through multiple modes of action. nih.gov

While the research into the antiviral properties of this compound derivatives is an emerging area, the initial findings suggest that this scaffold holds promise for the development of new antiviral agents. nih.gov Further studies are needed to fully elucidate their mechanisms of action and to optimize their antiviral efficacy.

Anti-inflammatory and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been the subject of significant investigation for these therapeutic effects. mdpi.comijpsjournal.comnih.gov The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, highlighting the potential of this heterocyclic ring system in modulating inflammatory pathways. ijpsjournal.comnih.gov

Research into various pyrazole-3-carboxylic acid derivatives has demonstrated notable anti-inflammatory and analgesic activities. researchgate.net For instance, a series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activity. Several of these compounds exhibited potent effects when compared to reference drugs like aspirin (B1665792) and indomethacin. researchgate.net The mechanism of action for many anti-inflammatory pyrazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain. ijpsjournal.comnih.gov

The structural features of this compound, namely the pyrazole ring, the carboxylic acid group, and the hydroxyl group, suggest that it could interact with biological targets involved in inflammation. The carboxylic acid moiety, for example, is a common feature in many NSAIDs and is often crucial for their activity.

Table 1: Examples of Anti-inflammatory and Analgesic Activity in Pyrazole-3-carboxylic Acid Derivatives

Compound/Derivative ClassModel/AssayObserved ActivityReference
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesp-Benzoquinone-induced writhing test (analgesic)Potent activity comparable to aspirin researchgate.net
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesCarrageenan-induced paw edema model (anti-inflammatory)Potent activity comparable to indomethacin researchgate.net
General Pyrazole DerivativesCyclooxygenase (COX) InhibitionMany derivatives show selective inhibition of COX-2 ijpsjournal.comnih.gov

Antidiabetic and Antihyperglycemic Activity

The potential of pyrazole derivatives in the management of diabetes has been an area of active research. While specific studies focusing on this compound are limited, related compounds have shown promising antidiabetic and antihyperglycemic properties. nih.govnih.gov For example, substituted pyrazole-4-carboxylic acids have been investigated, with some derivatives being reported as hypoglycemic agents. nih.gov

One of the mechanisms through which pyrazole derivatives may exert their antidiabetic effects is by acting as agonists at peroxisome proliferator-activated receptors (PPARs), particularly PPARgamma. nih.gov The activation of PPARgamma is a key mechanism for improving insulin (B600854) sensitivity. Additionally, other pyrazole-containing compounds have been explored for their potential to inhibit enzymes such as α-glucosidase, which is involved in the digestion of carbohydrates. frontiersin.org Inhibition of this enzyme can help to control postprandial hyperglycemia.

A study on pyrazole-3-one derivatives, which share a similar core structure, involved molecular docking studies to design compounds with potential hypoglycemic activity. nih.gov The synthesized compounds were then tested in vivo, with some showing significant reductions in blood glucose levels in alloxan-induced diabetic rats. nih.gov These findings suggest that the pyrazole scaffold is a viable starting point for the development of new antidiabetic agents.

Table 2: Antidiabetic Potential of Pyrazole Carboxylic Acid Derivatives

Compound/Derivative ClassProposed Mechanism/TargetModelReference
Substituted pyrazole-4-carboxylic acidsPPARgamma agonismIn silico/in vivo nih.gov
Acyl pyrazole sulfonamidesα-glucosidase inhibitionIn vitro/in silico frontiersin.org
Pyrazole-3-one derivativesHypoglycemic activityAlloxan-induced diabetic rats nih.gov

Neuroprotective and Antiparkinsonian Properties

One of the key areas of investigation for antiparkinsonian drugs is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain. nih.gov Reduced dopamine levels are a hallmark of Parkinson's disease. Certain pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to exhibit MAO-B inhibitory activity. nih.gov

Furthermore, some pyrazole derivatives have been evaluated for their broader neuroprotective effects. For instance, certain pyrazoline-steroid conjugates have demonstrated promising antiparkinsonian activity in animal models, assessed through measures of locomotory activity and catatonic responses. nih.govresearchgate.net The pyrazole ring can act as a versatile scaffold, allowing for the introduction of various substituents that can modulate the compound's interaction with specific neurological targets. mdpi.com The ability of the pyrazole heterocycle to act as both a hydrogen-bond donor and acceptor provides a basis for its interaction with biological macromolecules involved in neurodegenerative processes. mdpi.com

Enzyme Inhibition Studies (e.g., MurB, ACE inhibitors)

The pyrazole nucleus is a common structural motif in a variety of enzyme inhibitors. globalresearchonline.net While specific inhibitory studies on this compound against MurB are not widely reported, pyrazole derivatives have been investigated as inhibitors of various enzymes, including angiotensin-converting enzyme (ACE). nih.gov ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for the treatment of hypertension.

The general structure of many ACE inhibitors includes a group capable of chelating the zinc ion in the active site of the enzyme. The carboxylic acid group present in this compound could potentially fulfill this role. The broader class of pyrazole derivatives has been reported to possess ACE inhibitory activity, suggesting that the pyrazole scaffold can be a useful template for the design of novel ACE inhibitors. nih.gov

In the context of antibacterial drug discovery, enzymes involved in bacterial cell wall synthesis, such as MurB, are attractive targets. Docking studies of pyrano[2,3-c] pyrazole derivatives have suggested potential inhibitory activity against MurB, indicating that the pyrazole core can be incorporated into molecules targeting this enzyme. biointerfaceresearch.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method has been widely applied to pyrazole derivatives to understand their potential biological activities and to guide the design of new therapeutic agents. alrasheedcol.edu.iqnih.govnih.gov Docking studies have been performed on pyrazole derivatives targeting a range of receptors and enzymes, including those involved in cancer, inflammation, and metabolic disorders. alrasheedcol.edu.iqnih.gov

For instance, docking studies of pyrazole derivatives with tyrosine kinases and other protein kinases have been used to screen for potential inhibitors. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole scaffold and the amino acid residues in the active site of the protein. nih.gov The 5-hydroxy and 3-carboxylic acid groups of this compound would be expected to participate in hydrogen bonding interactions with a receptor, which could contribute to its binding affinity.

In the context of antidiabetic research, molecular docking of pyrazole-3-one derivatives has been used to predict their binding to proteins involved in glucose metabolism. nih.gov Similarly, docking studies on pyrazole-carboxamides have been employed to investigate their interactions with carbonic anhydrase, an enzyme involved in various physiological processes. nih.gov These computational studies provide a theoretical framework for understanding the structure-activity relationships of pyrazole derivatives and for rationally designing new compounds with improved biological activity.

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

Pyrazole Derivative ClassProtein TargetKey FindingsReference
Pyrazole-carboxamidesCarbonic Anhydrase (hCA I and hCA II)Prediction of binding mechanisms and interactions with the active site. nih.gov
General Pyrazole DerivativesTyrosine Kinases (e.g., VEGFR-2), Protein Kinases (e.g., Aurora A, CDK2)Identification of potential inhibitors and prediction of binding energies. nih.gov
Pyrazole-3-one DerivativesProteins involved in diabetesGuidance for the synthesis of compounds with hypoglycemic activity. nih.gov

Material Science and Coordination Chemistry

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound has emerged as a versatile ligand in the field of coordination chemistry, particularly in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net The presence of multiple coordination sites—the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate and hydroxyl groups—allows it to bind to metal ions in various modes, leading to the formation of diverse and complex structures. rsc.org

Several coordination polymers have been successfully synthesized using this compound (often denoted as hpcH3) as a ligand with different transition metal ions such as manganese(II), cadmium(II), and copper(II). rsc.org In these structures, the ligand has been observed to adopt different coordination modes, contributing to the formation of one-, two-, or three-dimensional networks. rsc.org For example, with manganese(II) and cadmium(II), two-dimensional layered structures have been reported. rsc.org

The resulting CPs and MOFs can exhibit interesting properties, such as photocatalytic activity. The specific structure and properties of the final material are influenced by factors such as the choice of metal ion and the reaction conditions. rsc.orgrsc.org The rigid nature of the pyrazole ring combined with the coordinating ability of the carboxylic acid and hydroxyl groups makes this compound a valuable building block for the design and construction of new functional materials. researchgate.netaminer.orgdigitellinc.com

Table 4: Coordination Polymers Synthesized with this compound

Metal IonResulting CompoundDimensionalityKey Structural FeaturesReference
Manganese(II)[Mn(hpcH)(H2O)2]·H2O2DLayered structure rsc.org
Cadmium(II)[Cd(hpcH)(DMF)(H2O)]2DLayered structure rsc.org
Copper(II)[Cu(hpcH2)2(H2O)2]3D SupramolecularConstructed through hydrogen bonds and π–π stacking rsc.org

Applications in Catalysis (e.g., Photocatalysis)

While direct applications of this compound as a photocatalyst are not extensively documented in dedicated studies, the broader class of pyrazole derivatives is gaining attention in photocatalytic synthesis. researchgate.net Research has demonstrated the use of visible light, often facilitated by blue LEDs, to drive the synthesis of various pyrazole-based molecules. researchgate.net This approach aligns with the principles of green chemistry by offering a more sustainable and eco-friendly alternative to traditional synthetic methods. researchgate.net

Furthermore, the general field of visible-light photocatalysis has been explored for reactions involving carboxylic acids and other heterocyclic compounds. For instance, photocatalytic coupling reactions between tetrazoles and carboxylic acids have been developed for biomolecule labeling, showcasing the potential of harnessing light to mediate reactions with carboxylic acid moieties under mild, aqueous conditions. rsc.org While not directly employing pyrazoles, these studies highlight the mechanistic possibilities for engaging carboxylic acid groups in photocatalytic processes. The synthesis of 4-thiocyanated 5-hydroxy-1H-pyrazoles has been achieved through a direct, aerobic, and metal-free cross-coupling of pyrazolin-5-ones with ammonium (B1175870) thiocyanate (B1210189) under visible light, further demonstrating the amenability of the pyrazole core to photocatalytic functionalization. researchgate.net

Development of Fluorescent Agents and Dyes

The pyrazole scaffold is a core component in the design of fluorescent dyes, and this compound serves as a valuable precursor in this field. Its derivatives are used as coupling components to create novel azo dyes with specific spectral properties.

In one study, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid was reacted with various diazo salts to produce a series of mono- and bi-heterocyclic dyes. researchgate.net The resulting dyes exhibited absorption maxima (λmax) that were dependent on the electronic nature of the substituents and the type of heterocyclic rings incorporated. researchgate.net For example, a carboxylic pyrazolone-based dye with a 2,3-dimethylaniline (B142581) component showed a significant red shift compared to a similar dye with a methyl pyrazolone (B3327878) base, indicating a stronger donor-π-acceptor system. researchgate.net Conversely, bi-heterocyclic dyes incorporating thiophene (B33073) or benzisothiazole rings displayed blue shifts. researchgate.net

These studies also confirmed the existence of azo⇌hydrazone tautomerism in these dyes, which could be influenced by the pH of the medium. researchgate.net Mono-heterocyclic dyes were found to exist predominantly in the hydrazone form in methanol (B129727) and could be converted to the azo form in alkaline conditions. researchgate.net In contrast, the bi-heterocyclic dyes favored the azo form in methanol and shifted towards the hydrazone form under acidic conditions. researchgate.net

Another approach involves the incorporation of a fluorescent moiety, such as a dansyl group, into a pyrazole derivative. nih.gov This strategy was used to synthesize a fluorescently labeled pyrazole that could be traced in planta, demonstrating its utility in biological research. nih.gov The resulting compound, EH-DF, exhibited a maximal excitation wavelength at 350 nm and a maximal emission wavelength at 535 nm. nih.gov

The table below summarizes the spectral properties of some of these pyrazole-based dyes.

Dye ClassKey Structural ComponentsObserved Spectral ShiftTautomeric Form in MeOH
Mono-heterocyclicCarboxylic pyrazolone / 2,3-dimethylanilineRed shift (37 nm) vs. methyl pyrazolone analogHydrazone
Bi-heterocyclicCarboxylic pyrazolone / ThiopheneBlue shift (39 nm) vs. methyl pyrazolone analogAzo
Bi-heterocyclicCarboxylic pyrazolone / BenzisothiazoleBlue shift (47 nm) vs. methyl pyrazolone analogAzo
Fluorescently LabeledPyrazole with dansyl moiety (EH-DF)λex = 350 nm, λem = 535 nmN/A

Agrochemical Applications

The pyrazole ring is a well-established and highly effective pharmacophore in the design of modern agrochemicals, particularly fungicides. nih.govmdpi.com Many commercial pesticides are derivatives of pyrazole, underscoring the importance of this heterocyclic core in crop protection. nih.govscielo.br These compounds are known for their broad-spectrum activity against various plant pathogens. nih.gov

Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). globethesis.com This mode of action disrupts the mitochondrial respiratory chain in fungi, leading to high efficacy, low toxicity to non-target organisms, and a broad antifungal spectrum. globethesis.com The fungicidal activity of these compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov

While specific agrochemical products based directly on this compound are not widely commercialized, the structural motif of a pyrazole carboxylic acid is central to many active ingredients. The carboxylic acid group often serves as a key site for derivatization to create amides and other functional groups that enhance biological activity. scielo.br Research into new pyrazole-based agrochemicals often involves the synthesis of novel derivatives by introducing various active groups to the pyrazole backbone to screen for enhanced fungicidal, insecticidal, or herbicidal properties. nih.govnih.govresearchgate.net

The table below lists some commercial pyrazole-based fungicides and their developers, illustrating the significance of the pyrazole structure in the agrochemical industry. nih.gov

Commercial FungicideDeveloper
BixafenBayer
FluxapyroxadBASF
PenflufenBayer
PenthiopyradMitsui Chemicals Inc & Co; Dupont
SedaxaneSyngenta
IsopyrazamSyngenta
PyraclostrobinBASF

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives, including 5-Hydroxy-1H-pyrazole-3-carboxylic acid, is an area of continuous development. Traditional methods often involve harsh conditions and hazardous materials, prompting a shift towards more innovative and efficient synthetic strategies. researchgate.netbenthamdirect.com Future research will likely focus on several key areas to streamline the synthesis of this and related compounds.

One promising direction is the advancement of one-pot and multicomponent reactions (MCRs) . These approaches are highly efficient as they combine several reaction steps into a single procedure without isolating intermediates, saving time, resources, and reducing waste. researchgate.netmdpi.com For instance, a one-pot cyclization of hydrazone dianions with diethyl dioxalate has been shown to produce pyrazole-3-carboxylates in good yields. mdpi.com The development of MCRs for the synthesis of densely functionalized pyrazoles is a significant area of interest. mdpi.com

Another area of exploration is the use of novel catalytic systems . This includes the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can often be reused, adding to the sustainability of the process. researchgate.net For example, magnetic nanoparticles have been identified as a green and easily applicable methodology for synthesizing pyrazole derivatives. researchgate.net The development of catalyst-free synthesis methods, perhaps promoted by unconventional energy sources like ultrasound, also presents an economically and environmentally attractive alternative. researchgate.net

Furthermore, research into new cyclization and cycloaddition reactions continues to be important. Methods like 1,3-dipolar cycloadditions are fundamental to forming the pyrazole ring. mdpi.com Future work may involve exploring new precursors and reaction conditions to improve regioselectivity and yield, which can be challenging when synthesizing asymmetrically substituted pyrazoles. researchgate.net For instance, a novel two-step synthesis for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates has been developed involving the acylation of hydrazines followed by cyclization. nih.gov

Synthetic StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single reaction vessel to form a final product that contains portions of all reactants. mdpi.comIncreased efficiency, reduced waste, operational simplicity, atom economy. researchgate.netcitedrive.com
Novel Catalysis Utilization of advanced catalysts, such as heterogeneous nickel-based catalysts or magnetic nanoparticles, to facilitate reactions. researchgate.netHigh yields, mild reaction conditions, catalyst recyclability. researchgate.net
Ultrasound/Microwave Assistance Using alternative energy sources to drive chemical reactions. researchgate.netnih.govShorter reaction times, increased yields, reduced energy consumption. researchgate.netresearchgate.net
New Cyclization Methods Developing new chemical pathways to form the pyrazole ring, such as from α,β-ethylenic ketones or via trifluoromethylation/cyclization of acetylenic ketones. mdpi.comnih.govAccess to novel derivatives, improved regioselectivity and yields. researchgate.net

Deepening Understanding of Structure-Activity Relationships for Biological Applications

The pyrazole scaffold is a "biologically privileged" structure found in many active pharmaceutical ingredients. mdpi.comnih.gov A critical area of future research is to deepen the understanding of the structure-activity relationships (SAR) for derivatives of this compound. SAR studies are fundamental to medicinal chemistry, as they reveal how specific structural modifications to a molecule affect its biological activity, guiding the design of more potent and selective drugs. nih.govnih.gov

Future SAR studies will likely focus on systematically modifying the core structure of this compound. This involves altering substituents at various positions on the pyrazole ring and observing the impact on biological targets. For example, studies on pyrazole-based cannabinoid receptor antagonists have shown that specific substitutions are required for potent activity, such as a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position. nih.gov Similarly, for inhibitors of the enzymes meprin α and β, structural variations at the 3 and 5 positions of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. nih.gov

Key research efforts will include:

Systematic derivatization: Synthesizing a library of compounds where the hydroxyl, carboxylic acid, and other positions on the pyrazole ring are modified.

Biological screening: Testing these new derivatives against a wide range of biological targets, such as enzymes (e.g., carbonic anhydrases, kinases) and receptors (e.g., glucagon (B607659) receptors). nih.govdaneshyari.comnih.gov

Quantitative SAR (QSAR): Developing mathematical models that correlate the structural features of the molecules with their biological activities. 3D-QSAR models, for example, can provide insights into the steric and electronic requirements for binding to a biological target. nih.gov

These studies will be crucial for optimizing lead compounds in drug discovery, potentially leading to new therapeutics for a variety of diseases, including cancer, diabetes, and infectious diseases. mdpi.comdaneshyari.com

Structural PositionModification ExamplePotential Impact on Biological Activity
N1-position Addition of a 2,4-dichlorophenyl substituent.Crucial for potent and selective cannabinoid CB1 receptor antagonistic activity. nih.gov
C3-position Conversion of the carboxylic acid to a carboxamide.A key requirement for cannabinoid receptor antagonism. nih.gov
C5-position Introduction of a para-substituted phenyl ring.Important for binding to the cannabinoid CB1 receptor. nih.gov

Advancements in Computational Modeling and Predictive Studies

Computational chemistry has become an essential tool in modern chemical research, offering powerful methods to investigate the properties of molecules like this compound. eurasianjournals.com Future advancements in computational modeling will significantly accelerate the discovery and design of new pyrazole derivatives. eurasianjournals.comeurasianjournals.com

Quantum mechanical calculations , particularly Density Functional Theory (DFT), will continue to provide deep insights into the electronic structure, stability, and reactivity of these molecules. eurasianjournals.comresearchgate.net These calculations can help rationalize experimental findings and predict the outcomes of reactions, guiding the development of new synthetic pathways.

Molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for drug discovery. nih.goveurasianjournals.com

Molecular Docking predicts how a molecule binds to a biological target, such as a protein receptor. This helps in identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations allow researchers to study the dynamic behavior of molecules over time, providing a more realistic picture of molecular interactions and conformational changes that occur during binding. nih.goveurasianjournals.com

A significant challenge and future direction in this field is the development of more accurate force fields and the integration of multi-scale modeling approaches . eurasianjournals.com Furthermore, the application of machine learning and artificial intelligence is expected to revolutionize the field by enabling rapid screening of virtual compound libraries and predicting the properties of novel pyrazole derivatives with high accuracy. eurasianjournals.com

Computational MethodApplication in Pyrazole ResearchFuture Direction
Density Functional Theory (DFT) Elucidating electronic structure, stability, and reactivity. eurasianjournals.comresearchgate.netIntegration with experimental data for more accurate predictions.
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govresearchgate.netDevelopment of more sophisticated scoring functions for higher accuracy.
Molecular Dynamics (MD) Exploring dynamic behavior and conformational space. eurasianjournals.comLonger simulation times and larger systems to better mimic biological environments.
Machine Learning Accelerating the discovery of new derivatives with desired properties. eurasianjournals.comIntegration of larger datasets and more complex algorithms.

Investigation of Emerging Applications in Interdisciplinary Fields

The unique structural and electronic properties of the pyrazole ring make it a versatile building block for applications beyond medicine. Future research will explore the potential of this compound and its derivatives in a variety of interdisciplinary fields.

In materials science , pyrazoles are being investigated for their use in creating coordination polymers and metal-organic frameworks (MOFs). N-unsubstituted pyrazoles can act as versatile ligands for metal ions. nih.gov The specific functional groups on this compound (a hydroxyl group and a carboxylic acid) make it an excellent candidate for coordinating with metal centers, potentially leading to new materials with interesting catalytic, magnetic, or optical properties.

Another emerging application is in the field of energetic materials . Nitrated pyrazoles have garnered attention due to their high heat of formation, thermal stability, and good detonation performance, making them suitable for use in explosives and propellants. nih.gov Research could explore the synthesis of energetic derivatives starting from the this compound scaffold.

The compound and its derivatives also have potential as dyes and fluorescent probes . The pyrazole core is part of many chromophoric systems. For example, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used as a coupling component to produce heterocyclic dyes. researchgate.net The photophysical properties of these dyes can be tuned by changing the substituents on the pyrazole and attached aromatic rings, opening up applications in sensing, imaging, and optoelectronics.

Further research into these areas could lead to the development of:

Novel catalysts for industrial processes.

Advanced materials for energy storage and conversion.

Sensitive chemical sensors for environmental monitoring.

New components for electronic devices.

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. citedrive.comnih.gov A major challenge and a key direction for future research on this compound is the development of sustainable and environmentally benign synthetic methods. researchgate.netbenthamdirect.com

Conventional synthesis methods for pyrazoles often rely on volatile and toxic organic solvents, harsh reaction conditions, and hazardous reagents, which pose environmental and safety risks. researchgate.neteurekaselect.com Future research will focus on creating greener alternatives. researchgate.nettandfonline.com

Key strategies for sustainable synthesis include:

Use of Green Solvents: Replacing traditional organic solvents with more environmentally friendly options like water or bio-based solvents. researchgate.net Multicomponent reactions in water are of significant value in this regard. researchgate.net

Solvent-Free Reactions: Conducting reactions without any solvent can reduce waste and simplify product purification. These reactions often lead to faster reaction rates and higher yields. tandfonline.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netbenthamdirect.comnih.gov

By focusing on these green chemistry principles, researchers aim to develop synthetic pathways for this compound that are not only efficient and high-yielding but also operationally simple, atom-economical, and environmentally benign. researchgate.netcitedrive.com This shift is crucial for both academic research and potential industrial-scale production. citedrive.com

Green Chemistry ApproachDescriptionEnvironmental Benefit
Aqueous Medium Synthesis Using water as the reaction solvent. researchgate.netReduces use of toxic and volatile organic solvents. researchgate.net
Solvent-Free Conditions Performing reactions neat, without a solvent. tandfonline.comEliminates solvent waste, simplifies purification, often faster. tandfonline.com
Microwave/Ultrasound Assistance Using alternative energy sources to promote reactions. nih.govReduces reaction time and energy consumption. researchgate.netresearchgate.net
Recyclable Catalysts Employing catalysts (e.g., magnetic nanoparticles) that can be recovered and reused. researchgate.netresearchgate.netMinimizes catalyst waste and reduces costs. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-hydroxy-1H-pyrazole-3-carboxylic acid derivatives, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation reactions of hydrazides or cyanoacrylates with carbonyl-containing substrates. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with sulfonylhydrazides to form pyrazole esters, which are hydrolyzed to carboxylic acids . Optimization includes solvent selection (e.g., ethanol or THF), temperature control (60–80°C), and catalysts (e.g., acetic acid). Purity is monitored via TLC or HPLC, with yields averaging 60–85% depending on substituent steric effects .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for confirming molecular geometry and hydrogen-bonding networks. For example, Acta Crystallographica reports bond lengths (C–O: 1.23 Å, N–H: 1.01 Å) and dihedral angles to validate tautomeric forms . Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis and FT-IR for detecting carboxylic O–H stretches (~2500–3300 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound derivatives?

Key precautions include:

  • Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact, as some derivatives cause irritation .
  • Fume hoods for ventilation during synthesis to mitigate inhalation risks.
  • Emergency procedures: Flush eyes with water for 15 minutes upon exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of pyrazole derivatives be resolved?

High-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands are used to address twinning or disorder. For example, anisotropic displacement parameters (ADPs) refine positional uncertainties, while Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···O) that may distort electron density maps . Multi-temperature crystallography (100–300 K) can resolve thermal motion artifacts .

Q. What methodologies evaluate the pharmacological activity of this compound hybrids?

  • In vitro assays : Measure nitric oxide (NO) release using Griess reagent (e.g., hybrid NONO-coxibs release 0.5–2.0 µM NO over 24 hours) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like cyclooxygenase-2 (COX-2). Pyrazole-carboxylic acids show docking scores of −8.5 to −10.2 kcal/mol, comparable to reference drugs .
  • ADMET profiling : SwissADME predicts bioavailability (%ABS >50) and CYP450 interactions to prioritize lead compounds .

Q. How are analytical methods validated for quantifying pyrazole-carboxylic acid impurities?

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) and UV detection (λ = 254 nm). Validate via linearity (R2^2 >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
  • Mass spectrometry : ESI-MS in negative ion mode confirms molecular ions ([M–H]^-) with <5 ppm mass error.
  • Residual solvent analysis : GC-MS detects traces of ethanol or DMF per ICH Q3C guidelines .

Q. What strategies resolve crystal polymorphism in pyrazole-carboxylic acid salts?

Polymorph screening uses solvent-drop grinding or slurry conversion in varied solvents (e.g., methanol vs. acetone). DSC and PXRD differentiate forms: A recent study identified a high-melting polymorph (mp 242°C) with a monoclinic lattice (P21_1/c) versus a lower-melting triclinic form (mp 235°C, P-1) .

Methodological Considerations

Q. How are regioselectivity challenges addressed in pyrazole ring functionalization?

Directing groups (e.g., methyl at N1) enhance C3/C5 selectivity. For example, Pd-catalyzed C–H arylation at C5 achieves >90% regioselectivity using pivalic acid as a transient mediator. DFT calculations (B3LYP/6-31G*) rationalize transition-state energy differences (~3 kcal/mol favoring C5) .

Q. What computational tools predict the acid dissociation constant (pKa) of this compound?

MarvinSketch or ACD/Labs software estimates pKa values via QSPR models. Experimental validation uses potentiometric titration in water/DMSO mixtures, revealing pKa1_1 (COOH) ≈ 2.5 and pKa2_2 (OH) ≈ 9.8 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.